N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide
Description
Evolution of Sulfonamide Chemistry in Academic Research
Sulfonamide chemistry originated with Gerhard Domagk’s 1932 discovery of Prontosil, the first synthetic antibacterial agent. The sulfanilamide core’s ability to inhibit bacterial folate synthesis revolutionized medicinal chemistry, spurring systematic exploration of sulfonyl-group modifications. Early work focused on antibacterial potency, but by the 1960s, researchers recognized sulfonamides’ broader utility as enzyme inhibitors, diuretics, and antiviral agents.
The 21st century brought precision synthesis methods, such as the t-BuONSO reagent developed by Pérez-Palau and Cornella, which enabled direct coupling of sulfonamide groups with organometallic precursors. Concurrently, microbial studies revealed sulfonamide biodegradation pathways mediated by sad gene clusters in Paenarthrobacter and Microbacterium species, highlighting environmental persistence challenges. These advances created a foundation for designing structurally complex sulfonamides like N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide.
Emergence of N-Sulfonyl Acetamide Derivatives as Research Targets
N-Sulfonyl acetamide derivatives gained prominence due to three factors:
- Synthetic Flexibility : The acetamide bridge allows modular assembly of sulfonyl aromatic systems with allyl or other N-substituents.
- Biochemical Targetability : Sulfonamides inhibit carbonic anhydrases, proteases, and ATP-binding cassette transporters via sulfonamide-O interactions.
- Physicochemical Tunability : Chlorophenyl groups enhance lipid solubility, while allyl chains enable click chemistry functionalization.
Recent protocols, such as the t-BuONSO-mediated synthesis, permit one-step construction of primary sulfonamides from Grignard reagents—a method applicable to synthesizing the 4-chlorophenylsulfonyl component of this compound.
Current Research Landscape for this compound
Four key research fronts characterize studies of this compound:
Table 1: Research Themes and Methodologies
Notably, the allyl substituent introduces conformational dynamics that affect target binding. Computational studies suggest the allyl group’s gauche conformation optimizes hydrophobic interactions in enzyme active sites.
Theoretical Significance in Sulfonamide Chemistry
This compound tests two hypotheses in contemporary sulfonamide science:
- Functional Group Synergy : Whether the 4-chlorophenylsulfonyl-anilino-acetamide triad creates cooperative electronic effects surpassing individual group contributions.
- Biodegradation Resistance : The chloro and allyl substituents may hinder sadA-mediated S-N bond cleavage observed in simpler sulfonamides, posing questions about environmental fate.
Structure
3D Structure
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-12-19-17(21)13-20(15-6-4-3-5-7-15)24(22,23)16-10-8-14(18)9-11-16/h2-11H,1,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKQXWVYISGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-allyl-2-aminoacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide nitrogen and chlorophenyl groups participate in nucleophilic substitution reactions under specific conditions.
Key Findings:
-
Sulfonamide Alkylation : Reacts with benzyl bromide in tetrahydrofuran (THF) under basic conditions (aqueous K₂CO₃) to form N-alkylated derivatives. For example, benzylation at the sulfonamide nitrogen proceeds via an SN1-like mechanism, leveraging the stability of the benzylic carbocation intermediate .
-
Chlorophenyl Halogen Exchange : The 4-chlorophenyl group undergoes halogen substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C, replacing chlorine with azide groups .
Table 1: Substitution Reactions and Conditions
Oxidation of the Allyl Group
The allyl moiety undergoes oxidation to form epoxides or carbonyl compounds, depending on the oxidizing agent.
Key Findings:
-
Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C produces the corresponding epoxide .
-
Oxidative Cleavage : Ozonolysis in methanol at -78°C followed by reductive workup (e.g., Zn/HOAc) yields formaldehyde and an acetamide-aldehyde derivative .
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C, 2 h | Allyl epoxide | 85% | |
| Ozone (O₃) | MeOH, -78°C, then Zn/HOAc | Formaldehyde + Aldehyde derivative | 78% |
Cross-Coupling Reactions
The chlorophenyl group enables participation in palladium-catalyzed cross-coupling reactions.
Key Findings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 90°C, yielding biaryl derivatives .
-
Buchwald-Hartwig Amination : Forms aryl amines when treated with morpholine and Pd₂(dba)₃/Xantphos catalyst system in toluene at 110°C .
Table 3: Cross-Coupling Reactions
Stability Under Acidic and Basic Conditions
The compound demonstrates varying stability depending on pH:
-
Acidic Conditions : Decomposes in concentrated HCl (12 M) at 60°C within 2 h, forming 4-chlorobenzenesulfonic acid and acetamide fragments .
-
Basic Conditions : Stable in aqueous NaOH (1 M) at 25°C for 24 h, with no observable degradation .
Comparative Reactivity Insights
Scientific Research Applications
N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s structural analogs differ primarily in substituents on the phenyl ring, heterocyclic appendages, and sulfonyl/thio linkages. Key comparisons include:
Physicochemical and Crystallographic Properties
- Crystal Packing: Sulfonamide analogs (e.g., ) form intermolecular N–H···O hydrogen bonds, creating stable dimers. The target compound’s allyl group may disrupt packing, reducing crystallinity compared to non-allylated derivatives .
- Solubility: The 4-chlorophenylsulfonyl group confers moderate aqueous solubility (~10 mg/L predicted), lower than hydroxyiminoacetamide derivatives (: >50 mg/L) .
Biological Activity
N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 432.84 g/mol. The compound features an allyl group, a sulfonamide linkage, and an acetamide moiety, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activities or interfere with cellular signaling pathways, although the exact mechanisms remain under investigation.
Anticancer Activity
Sulfonamide-based compounds, including this compound, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it demonstrated promising activity against breast cancer cell lines, with certain derivatives showing enhanced potency compared to others.
- Enzyme Inhibition : The compound has been linked to the inhibition of key enzymes involved in cancer metabolism, suggesting a potential role in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been a focal point of research:
- Bacterial Strains : Studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's efficacy varies with different bacterial strains, indicating a need for further optimization .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound based on current research findings:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A study demonstrated that analogs of this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells through apoptosis induction.
- Antibacterial Screening : Compounds structurally related to this compound exhibited varying degrees of antibacterial activity. The most potent derivatives were identified through systematic screening against multiple bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
